3-chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
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Overview
Description
3-chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro-substituted benzamide group and a dimethyl-substituted quinoline moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The compound “3-chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a complex molecule that likely interacts with multiple targetsIt contains an indole nucleus and a quinoline moiety , both of which are known to interact with a variety of biological targets. Indole derivatives have been found to bind with high affinity to multiple receptors , and quinoline derivatives have unique roles in natural and synthetic chemistry and their biologically and pharmacological activities .
Mode of Action
For instance, indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, quinoline derivatives have been used in the synthesis of a variety of biologically active compounds .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and quinoline derivatives , it is likely that this compound could influence a variety of biochemical pathways.
Pharmacokinetics
The presence of the indole and quinoline moieties could potentially influence its pharmacokinetic properties, as these structures are known to interact with various biological targets .
Result of Action
Given the broad range of biological activities associated with indole and quinoline derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.
Action Environment
It is known that the compound is soluble in common organic solvents but insoluble in water , which could potentially influence its action and stability in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline core can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate under acidic conditions can yield the quinoline structure.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using suitable alkylating agents such as methyl iodide.
Attachment of the Benzamide Group: The benzamide group can be introduced by reacting the quinoline derivative with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline moiety, converting it to a hydroxyl group.
Substitution: The chloro group in the benzamide moiety can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to investigate cellular pathways and mechanisms of action.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to the quinoline moiety in the compound.
Chloroquinoline: Contains a chloro group similar to the benzamide moiety.
Dimethylquinoline: Contains dimethyl groups similar to the quinoline moiety.
Uniqueness
3-chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is unique due to the combination of its structural features, which confer specific biological activities. The presence of the chloro-substituted benzamide group and the dimethyl-substituted quinoline moiety makes it distinct from other quinoline derivatives, providing a unique profile of interactions with biological targets.
Properties
IUPAC Name |
3-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-12-6-7-14-10-16(20(25)23-18(14)13(12)2)8-9-22-19(24)15-4-3-5-17(21)11-15/h3-7,10-11H,8-9H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGISNZNDCRLHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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